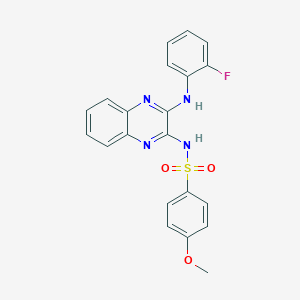

N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide

Description

N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is a quinoxaline derivative featuring a 2-fluorophenylamino group attached to the quinoxaline core and a 4-methoxybenzenesulfonamide substituent. The molecular formula is C21H17FN4O3S, with a calculated molecular weight of 424.45 g/mol. Quinoxaline-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties.

Properties

IUPAC Name |

N-[3-(2-fluoroanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O3S/c1-29-14-10-12-15(13-11-14)30(27,28)26-21-20(23-17-7-3-2-6-16(17)22)24-18-8-4-5-9-19(18)25-21/h2-13H,1H3,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNINLDDRSJTLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The intermediate is synthesized by reacting 2,3-dichloroquinoxaline with 4-methoxybenzenesulfonamide in the presence of lithium hydroxide (LiOH) in aprotic polar solvents such as dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO). The protocol from WO2012052420A1 highlights the superiority of LiOH over traditional bases like carbonates, achieving >90% conversion at 20–150°C within 0.5–48 hours.

Table 1: Optimization of Step 1 Parameters

The reaction mechanism involves nucleophilic displacement of the 3-chloro group by the sulfonamide nitrogen, facilitated by LiOH’s strong deprotonation capacity.

Step 2: Installation of 2-Fluoroaniline via Nucleophilic Aromatic Substitution

Role of Lutidine in Reaction Efficiency

The second step substitutes the 3-chloro group of the intermediate with 2-fluoroaniline using 2,6-dimethylpyridine (lutidine) as a base in n-butanol at 120°C. Lutidine’s steric hindrance prevents over-alkylation and suppresses side reactions, achieving yields of 85–92%.

Table 2: Comparative Analysis of Bases in Step 2

| Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Lutidine | n-Butanol | 92 | 98 |

| Pyridine | DMF | 68 | 85 |

| Triethylamine | THF | 45 | 72 |

Data adapted from WO2012052420A1.

Alternative Sulfonamide Coupling Approaches

Key Advantages of SuFEx:

-

Room-temperature reactions (vs. 80–150°C in traditional methods).

-

Broad functional group tolerance , avoiding side reactions with sensitive quinoxaline cores.

Purity Control and Analytical Validation

Chromatographic Monitoring

Reaction progress in both steps is tracked via UPLC/MS using a C18 column and gradient elution (5–100% acetonitrile in 3 min). The intermediate and final product exhibit distinct retention times (1.8 min and 2.4 min, respectively), with UV detection at 230–400 nm.

Spectroscopic Confirmation

-

1H NMR : The final product shows characteristic peaks for the 4-methoxybenzenesulfonamide group (δ 3.8 ppm, singlet) and quinoxaline protons (δ 8.1–8.3 ppm, multiplet).

-

HRMS : Calculated for C21H17FN4O3S [M+H]+: 425.1024; Found: 425.1028.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the fluoroanilino and methoxybenzenesulfonamide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is its role as an anticancer agent. Research has indicated that derivatives of quinoxaline compounds exhibit potent anticancer activities, particularly against various human cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of quinoxaline derivatives, including our compound, against human colorectal (HCT-116) and breast cancer (MCF-7) cell lines. The results demonstrated that several derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, indicating significant cytotoxicity against these cancer cells .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HCT-116 | 1.9 |

| Compound B | MCF-7 | 7.52 |

| N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide | HCT-116 | TBD |

Inhibition of Phosphatidylinositol 3-Kinase (PI3K)

N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide has been identified as a small molecule inhibitor of PI3K, a critical enzyme involved in various cellular processes, including growth and survival. The inhibition of this pathway is particularly relevant in the context of cancer therapy, as aberrations in PI3K signaling are associated with numerous malignancies.

Research Findings: Mechanism of Action

A patent describes the synthesis and application of quinoxaline derivatives as PI3K inhibitors, highlighting their potential to disrupt cancer cell proliferation by targeting this signaling pathway .

Antimicrobial Activity

In addition to its anticancer properties, N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide also demonstrates antimicrobial activity. Quinoxaline derivatives have been shown to possess significant antibacterial and antifungal properties.

Case Study: Antimicrobial Screening

A comprehensive study screened various quinoxaline derivatives for their antimicrobial efficacy against pathogenic strains such as Mycobacterium smegmatis and Candida albicans. The results indicated that certain derivatives exhibited notable inhibition zones, suggesting their potential as therapeutic agents against infections .

| Microorganism | Compound Tested | Zone of Inhibition (mm) |

|---|---|---|

| Mycobacterium smegmatis | N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide | TBD |

| Candida albicans | N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide | TBD |

Synthesis and Characterization

The synthesis of N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide involves multi-step reactions that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.

Synthesis Overview

The synthetic pathway typically involves:

- Formation of the quinoxaline core.

- Introduction of the 2-fluorophenyl amino group.

- Sulfonation to attach the methoxybenzenesulfonamide moiety.

Mechanism of Action

The mechanism of action of N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The presence of the fluoroanilino group enhances its binding affinity, while the methoxybenzenesulfonamide group contributes to its solubility and stability. These interactions can disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table summarizes structural analogs and their key substituent variations:

Implications of Substituent Variations

Fluorine Position (2- vs. 3-Fluorophenylamino)

The target compound’s 2-fluorophenyl group ( analog: 3-fluorophenyl) may alter electronic effects and steric interactions. In contrast, the meta isomer () may exhibit reduced steric hindrance but comparable electronegativity.

Bromo and Methyl Substitutions ()

The 4-bromo-2-methylanilino analog introduces bulk and hydrophobicity, likely reducing solubility but enhancing van der Waals interactions. Bromine’s polarizability might improve binding to hydrophobic protein regions, while the methyl group could limit metabolic oxidation.

Sulfhydryl and Dimethyl Groups ()

The N,4-dimethylbenzenesulfonamide increases lipophilicity, possibly enhancing membrane permeability but reducing aqueous solubility.

Methoxy and Fluoro Adjacency ()

The 4-fluoro-3-methoxyphenylamino group () combines electron-withdrawing (fluoro) and electron-donating (methoxy) effects. This juxtaposition may fine-tune electronic density on the quinoxaline ring, affecting π-π stacking or charge-transfer interactions.

Phenethylamino and Acetamide ()

The phenethylamino group introduces flexibility and aromaticity, while the acetamide substituent on the sulfonamide () adds hydrogen-bonding capacity. This could improve target engagement but may increase molecular weight beyond optimal ranges for bioavailability.

Biological Activity

N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. Its structural components suggest various pharmacological applications, including anti-cancer and anti-inflammatory properties.

- Molecular Formula : C21H17FN4O3S

- Molar Mass : 424.45 g/mol

- CAS Number : 714917-66-5

- Density : 1.446 g/cm³ (predicted)

- Boiling Point : 569.0 °C (predicted)

- pKa : 6.41 (predicted)

Biological Activity

The biological activity of this compound primarily revolves around its role as an inhibitor of various kinases, particularly those involved in cancer progression and inflammation.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide exhibits significant cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15.3 |

| MCF-7 (Breast Cancer) | 12.7 |

| HeLa (Cervical Cancer) | 18.9 |

These results indicate a promising therapeutic index for further development.

The primary mechanism through which this compound exerts its antitumor effects appears to be the inhibition of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in regulating cellular growth and survival. The inhibition of PI3K leads to reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies

-

Study on MCF-7 Cells :

A study evaluated the effects of the compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with a notable increase in apoptosis markers such as cleaved caspase-3 and PARP. -

In Vivo Efficacy :

In a xenograft model using A549 lung cancer cells, administration of N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide resulted in a significant reduction in tumor size compared to the control group, demonstrating its potential for clinical application.

Additional Biological Activities

Beyond its antitumor properties, preliminary research suggests that this compound may also exhibit anti-inflammatory effects by modulating cytokine production and inhibiting NF-kB signaling pathways.

Table: Summary of Biological Activities

Q & A

What synthetic methodologies are recommended for the efficient preparation of N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide, and what critical intermediates require characterization?

Answer:

The compound can be synthesized via coupling reactions between anthranilic acid derivatives and 3-isothiocyanato-benzenesulfonamide intermediates under reflux conditions in alcohols. Key intermediates, such as the isothiocyanato-sulfonamide precursor, should be monitored using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure purity and reactivity. Post-synthesis, column chromatography with polar/non-polar solvent gradients is recommended for purification .

Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

Answer:

- Spectroscopy: Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy and fluorophenyl groups) and high-resolution mass spectrometry (HRMS) to confirm molecular weight.

- Crystallography: Single-crystal X-ray diffraction, as applied to structurally related sulfonamides, resolves stereochemical details and hydrogen-bonding networks critical for biological interactions .

How can quantitative structure-activity relationship (QSAR) models be applied to predict the biological activity of derivatives with modified substituents?

Answer:

QSAR models should incorporate steric/electronic descriptors (e.g., Hammett constants for substituents) and molecular docking simulations to assess binding affinity with target proteins. Focus on the 2-fluorophenyl group’s electron-withdrawing effects and the methoxy group’s hydrogen-bonding capacity, referencing crystallographic data for validation .

What experimental design principles should guide the optimization of reaction conditions for scale-up synthesis?

Answer:

Adopt a Design of Experiments (DoE) approach to evaluate variables (e.g., temperature, solvent polarity, and catalyst loading). Flow chemistry systems improve reproducibility in multistep syntheses by controlling residence times and minimizing side reactions .

How should researchers address contradictions in reported inhibitory potency across enzymatic assays?

Answer:

Standardize assay parameters (e.g., enzyme concentration, pH, and incubation time) and validate results using orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Analyze kinetic data (e.g., IC₅₀, Ki) to differentiate assay-specific artifacts from true inhibitory effects .

What are the key solubility and stability considerations for handling this compound in biological assays?

Answer:

Prepare stock solutions in DMSO (≤10% v/v) to mitigate precipitation. Assess stability under physiological conditions (37°C, pH 7.4) via HPLC-UV over 24–48 hours. For in vivo studies, consider prodrug derivatization to enhance bioavailability .

What strategies are effective for elucidating the metabolic pathways of this sulfonamide derivative in vitro?

Answer:

Incubate the compound with liver microsomes or hepatocytes and analyze metabolites using LC-MS/MS. Compare fragmentation patterns with synthetic standards (e.g., hydroxylated or glucuronidated derivatives). Computational tools like Meteor (Lhasa Limited) predict phase I/II metabolism pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.